CM-352

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C24H29N3O6S |

|---|---|

分子量 |

487.6 g/mol |

IUPAC 名称 |

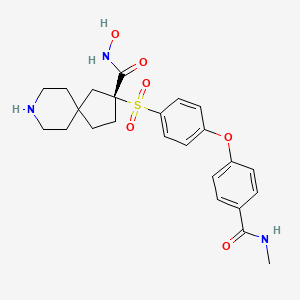

(3R)-N-hydroxy-3-[4-[4-(methylcarbamoyl)phenoxy]phenyl]sulfonyl-8-azaspiro[4.5]decane-3-carboxamide |

InChI |

InChI=1S/C24H29N3O6S/c1-25-21(28)17-2-4-18(5-3-17)33-19-6-8-20(9-7-19)34(31,32)24(22(29)27-30)11-10-23(16-24)12-14-26-15-13-23/h2-9,26,30H,10-16H2,1H3,(H,25,28)(H,27,29)/t24-/m1/s1 |

InChI 键 |

ZUZGJCNWNOCKEB-XMMPIXPASA-N |

手性 SMILES |

CNC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)[C@@]3(CCC4(C3)CCNCC4)C(=O)NO |

规范 SMILES |

CNC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3(CCC4(C3)CCNCC4)C(=O)NO |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on TTC-352 and the Unfolded Protein Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTC-352 is a novel, orally bioavailable selective human estrogen receptor (ERα) partial agonist (ShERPA) that has demonstrated significant anti-tumor activity in preclinical and clinical settings, particularly in endocrine-resistant breast cancer.[1][2][3] Its mechanism of action is intrinsically linked to the induction of the Unfolded Protein Response (UPR), a cellular stress pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[1] This technical guide provides a comprehensive overview of the core science behind TTC-352's engagement of the UPR, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways.

Introduction to TTC-352 and the Unfolded Protein Response

TTC-352 is a benzothiophene-based compound that acts as a weak full agonist of ERα.[1][4] In contrast to other ER modulators, TTC-352's unique interaction with the ERα ligand-binding domain triggers a rapid and sustained UPR, leading to apoptosis in endocrine-resistant breast cancer cells.[1] The UPR is a highly conserved signaling network that aims to restore ER homeostasis but can initiate programmed cell death when ER stress is prolonged or severe.[5] The UPR is primarily mediated by three ER transmembrane sensors: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[5] TTC-352 has been shown to prominently activate the PERK and IRE1α arms of the UPR.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on TTC-352, providing a comparative view of its efficacy across various breast cancer cell line models.

Table 1: EC50 Values of TTC-352 in Breast Cancer Cell Lines

| Cell Line | Estrogen Dependence | Endocrine Resistance | EC50 (nM) |

| MCF-7:WS8 | Estrogen-Dependent | Sensitive | 1.0 |

| T47D:A18 | Estrogen-Dependent | Sensitive | 0.1 |

| BT-474 | Estrogen-Dependent | Sensitive | 0.1 |

| ZR-75-1 | Estrogen-Dependent | Sensitive | 0.1 |

| MCF-7:5C | Estrogen-Independent | Resistant | 1.0 |

| MCF-7:2A | Estrogen-Independent | Resistant | 1.0 |

| MCF-7:RAL | Estrogen-Independent | Resistant | 1.0 |

Data extracted from supplementary materials of Abderrahman et al., Mol Cancer Ther, 2021.[1]

Table 2: Effect of TTC-352 on ERα Protein Levels

| Cell Line | Treatment (72h, 1µM TTC-352) Effect on ERα Protein Level |

| MCF-7:WS8 | Down-regulation |

| T47D:A18 | Maintained |

| BT-474 | Down-regulation |

| ZR-75-1 | Slight Down-regulation |

| MCF-7:5C | Down-regulation |

| MCF-7:2A | Down-regulation |

| MCF-7:RAL | Down-regulation |

| LCC1 | Down-regulation |

| LCC2 | Down-regulation |

| LCC9 | Down-regulation |

Qualitative summary based on densitometry data from Abderrahman et al., Mol Cancer Ther, 2021.[1][7]

Table 3: Effect of TTC-352 on ERα-responsive Gene Expression in MCF-7:WS8 Cells

| Gene | Treatment (24h, 1µM TTC-352) Fold Change vs. Vehicle |

| TFF1 | ~10-fold increase |

| GREB1 | ~8-fold increase |

Approximate fold change values are based on graphical data from Abderrahman et al., Mol Cancer Ther, 2021.[1]

Signaling Pathways

TTC-352 Mechanism of Action

TTC-352 binds to ERα, inducing a conformational change that promotes the recruitment of coactivators. This leads to transcriptional activation of ER-responsive genes and also triggers ER stress, initiating the Unfolded Protein Response.

Caption: TTC-352 binds to ERα, leading to gene expression and ER stress-induced UPR.

The Unfolded Protein Response (UPR) Pathway

The UPR consists of three main branches. TTC-352-induced ER stress activates the PERK and IRE1α pathways, leading to translational attenuation and apoptosis.

Caption: The three main branches of the Unfolded Protein Response pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of TTC-352's effects.

Cell Culture

-

Cell Lines: MCF-7:WS8, T47D:A18, BT-474, ZR-75-1, MCF-7:5C, MCF-7:2A, and MCF-7:RAL breast cancer cell lines were utilized.[1][4][8][9][10]

-

Culture Medium: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4][8] For experiments, cells were often cultured in phenol red-free media with charcoal-stripped serum to remove confounding estrogenic effects.[8]

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.[9][11]

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for determining cell viability using the MTT/MTS assay.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of TTC-352 (e.g., 10⁻¹² to 10⁻⁶ M) or vehicle control (DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 72 hours).

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.

-

Incubation with Reagent: Incubate for 1-4 hours at 37°C.

-

Solubilization (for MTT): Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 values.

Immunoblotting (Western Blotting)

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Cell Lysis: Treat cells with TTC-352 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-20% Tris-glycine polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6][12][13]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

ERα (1:1000 dilution)

-

p-eIF2α (1:1000 dilution)

-

ATF4 (1:1000 dilution)

-

CHOP (1:1000 dilution)

-

β-actin (1:5000 dilution, as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Real-Time Quantitative PCR (qRT-PCR)

qRT-PCR is used to measure the expression levels of specific messenger RNA (mRNA).

-

RNA Extraction: Treat cells with TTC-352, then extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Perform qPCR using a SYBR Green master mix with specific primers for the target genes. A typical reaction includes an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Primer Sequences:

-

TFF1: Forward: 5'-TGGGCCTTGTTCCGAGA-3', Reverse: 5'-CAGATCCACACACAGGCAG-3'

-

GREB1: Forward: 5'-AAGGGAGGAGCAGAGAGACC-3', Reverse: 5'-GAGGAGTAGGAGGGCGAGAT-3'

-

XBP1s: Forward: 5'-CTGAGTCCGAATCAGGAAG-3', Reverse: 5'-GCTGGCAGGCTCTGGGGAAG-3'[14][15][16][17]

-

GAPDH (housekeeping): Forward: 5'-GAAGGTGAAGGTCGGAGTC-3', Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.

-

Cell Treatment and Harvesting: Treat cells with TTC-352. Harvest both adherent and floating cells and wash with cold PBS.[2][3][7][18][19][20]

-

Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[2][3][7][18][19][20]

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[3]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Thioflavin T (ThT) Staining for ER Stress

ThT is a fluorescent dye that binds to aggregated proteins, a hallmark of ER stress.[2][5][18][21][22]

-

Cell Seeding and Treatment: Seed cells in chambered coverslips and treat with TTC-352 (e.g., 1 µM) or a positive control like thapsigargin.[1]

-

ThT Staining: Add ThT solution (e.g., 10 µM in PBS) to the live cells and incubate for 1 hour.[1]

-

Nuclear Counterstaining: Stain the nuclei with Hoechst 33342.[1]

-

Imaging: Acquire fluorescent images using a microscope with appropriate filters (ThT Ex/Em: ~450/485 nm).

-

Image Analysis: Quantify the ThT fluorescence intensity per cell.[1]

Conclusion

TTC-352 represents a promising therapeutic agent for endocrine-resistant breast cancer, with a distinct mechanism of action centered on the induction of the Unfolded Protein Response. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on this compound and related pathways. The ability of TTC-352 to trigger a terminal UPR in cancer cells highlights a key vulnerability that can be exploited for therapeutic benefit. Further investigation into the intricate details of TTC-352-mediated UPR activation will be crucial for optimizing its clinical application and for the development of novel therapies targeting ER stress pathways in cancer.

References

- 1. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection and quantification of endoplasmic reticulum stress in living cells using the fluorescent compound, Thioflavin T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kumc.edu [kumc.edu]

- 4. KoreaMed Synapse [synapse.koreamed.org]

- 5. researchgate.net [researchgate.net]

- 6. General Immunoblotting Protocol | Rockland [rockland.com]

- 7. researchgate.net [researchgate.net]

- 8. Three-dimensional growth of breast cancer cells potentiates the anti-tumor effects of unacylated ghrelin and AZP-531 | eLife [elifesciences.org]

- 9. BT-474 Cells [cytion.com]

- 10. actascientific.com [actascientific.com]

- 11. minds.wisconsin.edu [minds.wisconsin.edu]

- 12. protocols.io [protocols.io]

- 13. bio-rad.com [bio-rad.com]

- 14. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | Semantic Scholar [semanticscholar.org]

- 16. Roles of XBP1s in Transcriptional Regulation of Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting the IRE1α/XBP1 endoplasmic reticulum stress response pathway in ARID1A-mutant ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. interchim.fr [interchim.fr]

- 21. How do I detect ER stress? | AAT Bioquest [aatbio.com]

- 22. Revealing Protein Aggregates under Thapsigargin-Induced ER Stress Using an ER-Targeted Thioflavin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of TTC-352 in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTC-352 is an orally bioavailable, selective human estrogen receptor α (ERα) partial agonist (ShERPA) that has demonstrated significant anti-tumor activity in preclinical and early clinical studies of endocrine-resistant breast cancer.[1][2][3] Developed for patients whose disease has progressed on standard hormone therapies, TTC-352 represents a novel therapeutic approach.[4][5] Unlike traditional endocrine therapies that aim to block estrogen signaling, TTC-352 acts as a weak full ERα agonist, paradoxically inducing apoptosis in cancer cells that have adapted to long-term estrogen deprivation.[6][7] This document provides an in-depth technical overview of the molecular mechanisms by which TTC-352 induces apoptosis, with a focus on the signaling pathways, supporting quantitative data, and detailed experimental protocols.

Core Mechanism: ERα-Mediated Unfolded Protein Response

The primary mechanism through which TTC-352 induces apoptosis is the rapid and sustained activation of the Unfolded Protein Response (UPR) in an ERα-dependent manner.[1][6][7] In endocrine-resistant breast cancer cells, long-term estrogen deprivation can lead to a state where re-introduction of an estrogenic compound triggers cellular stress. TTC-352 leverages this vulnerability.

The binding of TTC-352 to ERα leads to a conformational change in the receptor, recruitment of E2-enriched coactivators, and subsequent translocation to the nucleus where it modulates gene expression.[1][6] This rapid induction of ERα-mediated transcriptional activity is thought to overload the protein folding capacity of the endoplasmic reticulum (ER), leading to ER stress and activation of the UPR.[1]

The UPR is a complex signaling network that aims to restore ER homeostasis. However, under conditions of prolonged or overwhelming stress, the UPR switches from a pro-survival to a pro-apoptotic response. The key transducer in TTC-352-induced apoptosis is the PERK (Protein kinase R (PKR)-like endoplasmic reticulum kinase) pathway.[1] Activation of PERK leads to the phosphorylation of eIF2α, which in turn upregulates the transcription factor ATF4. ATF4 then induces the expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein). Sustained high levels of CHOP are critical for tipping the balance towards apoptosis.

While the precise downstream effectors of the TTC-352-induced UPR are still under investigation, it is well-established that prolonged ER stress and CHOP activation can lead to apoptosis through the intrinsic (mitochondrial) pathway. This typically involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. A key indicator of this final stage is the cleavage of Poly (ADP-ribose) polymerase (PARP) by executioner caspases like caspase-3.[8][9]

Signaling Pathway Diagram

Caption: Signaling pathway of TTC-352-induced apoptosis.

Quantitative Data Summary

The efficacy of TTC-352 in inducing apoptosis has been quantified in various breast cancer cell models. The data below is summarized from key studies and presented for comparative analysis.

| Cell Line | Treatment | Apoptosis Rate (% Annexin V Positive) | Method | Reference |

| MCF-7:5C | Vehicle Control | 6.9% | Annexin V Staining | [1] |

| MCF-7:5C | 1 µM TTC-352 | 22.9% | Annexin V Staining | [1] |

| MCF-7:5C | 10 µM GSK2606414 (PERK Inhibitor) | 8.3% | Annexin V Staining | [1] |

| MCF-7:5C | 1 µM TTC-352 + 10 µM GSK2606414 | 6.9% | Annexin V Staining | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to elucidate the apoptotic function of TTC-352.

Annexin V Apoptosis Assay

This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Propidium Iodide (PI) solution

-

Flow Cytometer

Protocol:

-

Cell Culture and Treatment: Plate cells at a desired density and culture overnight. Treat cells with TTC-352 at the desired concentration (e.g., 1 µM) for the specified duration (e.g., 72 hours). Include vehicle-treated cells as a negative control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding plate.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as cleaved PARP.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-total PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Protocol:

-

Protein Extraction: After treatment with TTC-352, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in Blocking Buffer. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the expression of the protein of interest to a loading control like β-actin.

Experimental Workflow Diagram

Caption: General workflow for studying TTC-352-induced apoptosis.

Conclusion

TTC-352 induces apoptosis in endocrine-resistant breast cancer cells primarily through the sustained activation of the ERα-mediated unfolded protein response, with the PERK-ATF4-CHOP axis playing a central role. Quantitative analysis confirms its pro-apoptotic activity, which is dependent on this signaling pathway. The provided experimental protocols offer a framework for further investigation into the nuanced molecular details of TTC-352's mechanism of action. Future research should focus on elucidating the specific downstream effectors, including the precise roles of Bcl-2 family members and the caspase cascade, to fully understand and potentially enhance the therapeutic efficacy of this promising agent.

References

- 1. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ttconcology.com [ttconcology.com]

- 3. Phase 1 study of TTC-352 in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Breast Cancer - TTC-352 halted progression of and is not toxic - TRIAL-IN Pharma [trial-in.com]

- 6. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cleaved-PARP (Asp214) (E2T4K) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 9. PARP Antibody | Cell Signaling Technology [cellsignal.jp]

The Dual Agonist/Antagonist Nature of CM-352 (TTC-352): A Technical Guide to ERα Binding and Translocation

For Immediate Release

This technical guide provides an in-depth analysis of the selective human estrogen receptor-alpha (ERα) partial agonist (ShERPA), CM-352 (also known as TTC-352), a novel therapeutic agent under investigation for the treatment of endocrine-resistant ERα-positive breast cancer. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's interaction with ERα, including its binding characteristics and its impact on receptor translocation.

Introduction

Endocrine therapies targeting the estrogen receptor-alpha (ERα) are a cornerstone of treatment for ERα-positive breast cancer. However, the development of resistance remains a significant clinical challenge. This compound (TTC-352) represents a promising therapeutic strategy, acting as a selective human ERα partial agonist (ShERPA).[1] Its mechanism of action is multifaceted, involving not only direct binding to ERα but also the induction of a unique cellular response that leads to the death of cancer cells.[2][3] This guide summarizes the current understanding of this compound's molecular interactions with ERα, focusing on its binding properties and the subsequent translocation of the receptor.

ERα Binding Characteristics of this compound (TTC-352)

This compound is a benzothiophene derivative that has been characterized as a weak full agonist of ERα.[4] While specific quantitative binding affinity values such as Ki or IC50 are not prominently reported in publicly available literature, the compound's interaction with the ERα ligand-binding domain (LBD) has been elucidated through X-ray crystallography and molecular dynamics simulations.[4] A critical interaction involves a hydrogen bond between this compound and the amino acid residue Glu353 within the ERα LBD.[4] This interaction is crucial for stabilizing the agonist conformation of the receptor.[5]

Quantitative Data Summary

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Kd (nM) | Reference |

| This compound (TTC-352) | ERα | Competitive Radioligand Binding Assay | Data Not Available | Data Not Available | Data Not Available |

This compound (TTC-352) Induced ERα Translocation

A key aspect of this compound's mechanism of action is its ability to induce the translocation of ERα from the nucleus to extranuclear sites.[1][6] This relocalization of the receptor is a critical event that disrupts normal ER-mediated signaling and contributes to the anti-tumor effects of the compound. In preclinical models of tamoxifen-resistant breast cancer, treatment with TTC-352 has been shown to cause regression of xenograft tumors, which is accompanied by the exit of ERα from the nucleus.[6]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound (TTC-352) and ERα

Experimental Workflow for ERα Binding and Translocation

Experimental Protocols

The following are representative protocols for key experiments used to characterize the binding and translocation of ERα in response to compounds like this compound.

Table of Experimental Protocols

| Experiment | Objective | Methodology |

| ERα Competitive Binding Assay | To determine the binding affinity of this compound for ERα. | 1. Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing ERα.[7] 2. Binding Assay: A constant concentration of radiolabeled 17β-estradiol ([³H]E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of unlabeled this compound.[4][7] 3. Separation: Bound and free radioligand are separated using a hydroxylapatite (HAP) assay or dextran-coated charcoal. 4. Quantification: The radioactivity of the bound fraction is measured by liquid scintillation counting.[4] 5. Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]E₂ (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[4] |

| ERα Immunofluorescence Staining | To visualize the subcellular localization of ERα following treatment with this compound. | 1. Cell Culture and Treatment: ERα-positive breast cancer cells (e.g., MCF-7) are cultured on coverslips and treated with this compound for a specified time. 2. Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent such as Triton X-100. 3. Blocking: Non-specific antibody binding is blocked using a solution containing bovine serum albumin (BSA) or normal serum. 4. Antibody Incubation: Cells are incubated with a primary antibody specific for ERα, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with a DNA dye like DAPI. 5. Imaging: Coverslips are mounted on slides and imaged using a fluorescence microscope. The distribution of the fluorescent signal for ERα is analyzed to determine its subcellular localization. |

| Subcellular Fractionation and Western Blotting | To quantitatively assess the distribution of ERα between the nucleus and cytoplasm. | 1. Cell Lysis and Fractionation: Cells treated with this compound are harvested and lysed using a series of buffers that sequentially isolate the cytoplasmic and nuclear fractions. This is typically achieved through differential centrifugation. 2. Protein Quantification: The protein concentration of each fraction is determined using a standard assay (e.g., BCA assay). 3. Western Blotting: Equal amounts of protein from the cytoplasmic and nuclear fractions are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against ERα. Antibodies against marker proteins for the cytoplasm (e.g., GAPDH) and nucleus (e.g., Lamin B1) are used to confirm the purity of the fractions. 4. Densitometry: The intensity of the ERα bands in each fraction is quantified to determine the relative distribution of the receptor. |

Conclusion

This compound (TTC-352) is a novel ShERPA with a unique mechanism of action that involves binding to ERα and inducing its translocation, ultimately leading to apoptosis in endocrine-resistant breast cancer cells. While detailed quantitative binding data remains to be fully elucidated in the public domain, the qualitative and mechanistic understanding of its interaction with ERα provides a strong foundation for its continued development. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the nuanced pharmacology of this promising therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Item - Supplementary Data from Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. ASCO Meetings [meetings.asco.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Discovery and Synthesis of TTC-352: A Novel Selective Human Estrogen Receptor Partial Agonist for Endocrine-Resistant Breast Cancer

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Endocrine therapies have long been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, a significant portion of patients eventually develop resistance to these treatments, posing a substantial clinical challenge. This whitepaper provides an in-depth technical guide to TTC-352, a novel, orally bioavailable selective human estrogen receptor partial agonist (ShERPA). Developed by researchers at the University of Illinois Chicago, TTC-352 represents a promising therapeutic strategy for patients with endocrine-resistant metastatic breast cancer. This document details the discovery, proposed synthesis, mechanism of action, and preclinical and clinical findings related to TTC-352, offering a comprehensive resource for professionals in the field of oncology drug development.

Introduction: The Challenge of Endocrine Resistance

Estrogen receptor-positive (ER+) breast cancer, which accounts for approximately 80% of all breast cancer cases, is characterized by cancer cell growth that is fueled by estrogen.[1] Standard-of-care treatments, such as tamoxifen and aromatase inhibitors, function by either blocking the estrogen receptor or inhibiting estrogen production.[2] While initially effective, nearly half of all women treated with these hormone therapies eventually develop resistance, leading to disease progression and limited treatment options beyond traditional chemotherapy.[2] This underscores the urgent need for novel therapeutic agents with distinct mechanisms of action to overcome endocrine resistance.

TTC-352 emerged from the research of Dr. Debra Tonetti and Dr. Gregory Thatcher at the University of Illinois Chicago as a potential solution to this unmet clinical need.[3] Their work focused on developing a selective estrogen mimic that could induce tumor regression in endocrine-resistant cancers while potentially offering a more favorable side-effect profile compared to existing therapies.[2][4]

Discovery and Development of TTC-352

TTC-352 was designed as a selective human estrogen receptor partial agonist (ShERPA) with a unique benzothiophene scaffold.[5] The development was a collaborative effort led by Dr. Debra Tonetti, a breast cancer researcher with extensive experience in endocrine resistance, and Dr. Gregory Thatcher, a medicinal chemist.[4] Preclinical studies demonstrated that TTC-352 could induce complete tumor regression in animal models of tamoxifen-resistant breast cancer.[2][3] Notably, these studies also suggested a reduced risk of uterine cancer development compared to tamoxifen.[3][6]

The promising preclinical data led to the U.S. Food and Drug Administration (FDA) granting Investigational New Drug (IND) status to TTC-352 in 2017, allowing for the initiation of human clinical trials.[6] UIC has since licensed the drug to TTC Oncology, LLC for further clinical development.[6]

Proposed Synthesis of TTC-352

While a detailed, step-by-step synthesis protocol for TTC-352 is not publicly available, a likely synthetic route can be proposed based on the chemical structure of TTC-352, 2-(4-hydroxyphenyl)-3-methyl-1-[4-(2-aminoethoxy)benzyl]benzo[b]thiophen-6-ol, and established methods for the synthesis of functionalized benzothiophenes. The synthesis would likely involve the construction of the core benzothiophene ring system followed by the introduction of the necessary functional groups.

A plausible multi-step synthesis could involve:

-

Synthesis of a substituted acetophenone precursor: This would likely be the starting point, incorporating the methoxy-protected phenol group that will become the 6-hydroxy group of the final product.

-

Formation of the benzothiophene core: This could be achieved through a variety of established methods, such as the reaction of the acetophenone with a sulfur source, followed by cyclization.

-

Introduction of the C2 and C3 substituents: This would involve the addition of the 4-hydroxyphenyl group at the C2 position and the methyl group at the C3 position. This could potentially be achieved through a Friedel-Crafts acylation or a similar reaction.

-

Attachment of the side chain: The 4-(2-aminoethoxy)benzyl side chain would be introduced, likely through an alkylation reaction. The amino group would be protected during this step.

-

Deprotection: The final step would involve the removal of the protecting groups from the phenolic hydroxyl and the amino groups to yield TTC-352.

Mechanism of Action: A Dual Approach to Killing Cancer Cells

TTC-352 acts as a selective human estrogen receptor alpha (ERα) partial agonist.[3] Its mechanism of action is distinct from traditional endocrine therapies. Upon administration, TTC-352 binds to ERα, but instead of promoting proliferation, it initiates a cascade of events leading to cancer cell death.[3][5]

The binding of TTC-352 to the ERα ligand-binding domain is facilitated by a key hydrogen bond between the benzothiophene scaffold of TTC-352 and the amino acid residue Glu353 of ERα.[5] This interaction stabilizes a conformation of the receptor that recruits a specific set of coactivators, different from those recruited by estradiol.[5] This unique coactivator profile triggers two primary downstream effects:

-

Induction of the Unfolded Protein Response (UPR): The TTC-352-ERα complex induces a rapid and sustained unfolded protein response (UPR).[5] The UPR is a cellular stress response that is activated when misfolded proteins accumulate in the endoplasmic reticulum. In the context of TTC-352 treatment, the persistent activation of the UPR overwhelms the cell's ability to restore homeostasis, ultimately leading to programmed cell death.

-

Induction of Apoptosis: The UPR activation by TTC-352 is tightly linked to the induction of apoptosis, or programmed cell death.[5] This is a key mechanism by which TTC-352 eliminates endocrine-resistant breast cancer cells.

Furthermore, TTC-352 causes the translocation of ERα from the nucleus to extranuclear sites, which disrupts normal ER-mediated signaling and contributes to the inhibition of tumor cell proliferation.[7] Preclinical studies have also suggested that the expression of protein kinase C alpha (PKCα) may be a predictive biomarker for a positive response to TTC-352.[2]

Data Presentation

Preclinical Efficacy

Table 1: Summary of Preclinical Activity of TTC-352

| Model System | Key Findings | Reference |

| Tamoxifen-resistant breast cancer cell lines | Inhibits cell growth and induces apoptosis. | [8] |

| Tamoxifen-resistant xenograft models | Causes complete tumor regression. | [2][3] |

| In vivo models | Reduced risk of uterine proliferation compared to tamoxifen. | [3][6] |

Clinical Trial Data

A Phase 1 clinical trial of TTC-352 was conducted to determine the maximum tolerated dose (MTD) and assess its safety and preliminary efficacy in patients with metastatic ER+ breast cancer that had progressed on endocrine therapy.[9][10]

Table 2: Summary of Phase 1 Clinical Trial of TTC-352 (NCT03201913)

| Parameter | Result | Reference |

| Patient Population | 15 patients with heavily pretreated, hormone-refractory metastatic breast cancer | [9] |

| Dose Escalation | Five dose levels were evaluated | [10] |

| Maximum Tolerated Dose (MTD) | Not reached, indicating good tolerability | [9] |

| Recommended Phase 2 Dose | 180 mg twice daily | [9] |

| Safety Profile | Generally well-tolerated with manageable side effects | [9] |

| Pharmacokinetics (Half-life) | 7.6 - 14.3 hours | [9][10] |

| Efficacy | Showed early clinical evidence of antitumor activity and disease stabilization in some patients | [9][10] |

Experimental Protocols

The following are detailed methodologies for key experiments that have been instrumental in characterizing the activity of TTC-352.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of TTC-352 on the viability of breast cancer cell lines.

-

Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D, tamoxifen-resistant MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium. Allow cells to adhere overnight.

-

Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of TTC-352 (e.g., 0.01 nM to 10 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Quantitative Real-Time PCR (qPCR)

This protocol is for measuring the expression of ERα target genes and UPR-related genes.

-

Cell Treatment and RNA Extraction: Treat breast cancer cells with TTC-352 for the desired time points. Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers for the genes of interest (e.g., TFF1, GREB1, BiP, CHOP) and a housekeeping gene (e.g., GAPDH).

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative gene expression levels.

Immunoblotting (Western Blotting)

This protocol is for detecting changes in protein expression levels of ERα and UPR markers.

-

Cell Lysis: Treat cells with TTC-352, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., ERα, p-eIF2α, CHOP, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway and Experimental Workflow Diagrams

Conclusion

TTC-352 is a novel selective human estrogen receptor partial agonist that has demonstrated significant promise as a treatment for endocrine-resistant ER+ breast cancer. Its unique mechanism of action, involving the induction of the unfolded protein response and apoptosis, sets it apart from existing endocrine therapies. The successful completion of a Phase 1 clinical trial has established its safety and tolerability, paving the way for further clinical investigation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of TTC-352, serving as a valuable resource for researchers and clinicians working to advance the treatment of breast cancer. Further studies are warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this innovative targeted therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. UIC breast cancer drug in first human clinical trial | UIC today [today.uic.edu]

- 4. Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase 1 human trials suggest UIC-developed breast cancer drug is safe, effective | UIC today [today.uic.edu]

- 6. ttconcology.com [ttconcology.com]

- 7. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase 1 study of TTC-352 in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

In-Depth Technical Guide to the Molecular Structure and Activity of TTC-352

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTC-352 is a novel, orally bioavailable benzothiophene derivative that acts as a selective human estrogen receptor-alpha (ERα) partial agonist (ShERPA). It represents a promising therapeutic agent for the treatment of endocrine-resistant ER-positive (ER+) breast cancer. TTC-352 mimics the apoptotic effects of 17β-estradiol (E2) in breast cancer cells that have developed resistance to traditional endocrine therapies, such as tamoxifen or aromatase inhibitors. Its mechanism of action involves the induction of the unfolded protein response (UPR) and subsequent apoptosis, offering a distinct approach to overcoming treatment resistance. This document provides a comprehensive overview of the molecular structure, pharmacological properties, and mechanism of action of TTC-352, supported by available preclinical and clinical data.

Molecular Structure and Physicochemical Properties

TTC-352 is a small molecule with a complex aromatic structure. Its core is a benzothiophene scaffold, a bicyclic system containing a benzene ring fused to a thiophene ring. This core is substituted with three key functional groups: a 4-fluorophenyl group, a 4-hydroxyphenoxy group, and a hydroxyl group.

| Property | Value | Reference |

| Chemical Formula | C20H13FO3S | |

| Molecular Weight | 352.38 g/mol | |

| IUPAC Name | 3-(4-Fluorophenyl)-2-(4-hydroxyphenoxy)-benzo[b]thiophene-6-ol | |

| SMILES Notation | OC1=CC=C(C(C2=CC=C(F)C=C2)=C(OC3=CC=C(O)C=C3)S4)C4=C1 | |

| CAS Number | 1607819-68-0 |

Pharmacological Profile

Mechanism of Action

TTC-352 is classified as a selective human estrogen receptor-alpha (ERα) partial agonist (ShERPA). Unlike full agonists or antagonists, TTC-352 exhibits a mixed agonist/antagonist profile depending on the cellular context. In endocrine-resistant breast cancer cells, it mimics the pro-apoptotic effects of estradiol.

The binding of TTC-352 to ERα induces a conformational change in the receptor, leading to its translocation from the nucleus to extranuclear sites. This altered localization is a key step in initiating the downstream signaling cascade that ultimately results in cell death.

The primary mechanism driving the anti-tumor activity of TTC-352 is the induction of the Unfolded Protein Response (UPR). The UPR is a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In the context of TTC-352-treated breast cancer cells, the sustained activation of the UPR shifts its function from a pro-survival to a pro-apoptotic response.

Pharmacokinetics

A Phase 1 clinical trial in patients with metastatic breast cancer provided initial pharmacokinetic data for TTC-352. The terminal half-life of the compound was observed to be in the range of 7.6 to 14.3 hours.

| Parameter | Value | Study Population |

| Terminal Half-life (t1/2) | 7.6 - 14.3 hours | Patients with metastatic breast cancer |

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the efficacy of TTC-352 in various models of endocrine-resistant breast cancer.

| Assay | Cell Lines/Model | Key Findings |

| In Vitro Proliferation | Tamoxifen-resistant ER+ breast cancer cell lines | Inhibition of cell growth |

| In Vivo Tumor Growth | Xenograft models of tamoxifen-resistant breast cancer | Complete tumor regression |

A Phase 1 clinical trial (NCT03201913) evaluated the safety and preliminary efficacy of TTC-352 in heavily pretreated patients with metastatic ER+ breast cancer who had progressed on endocrine therapy and CDK4/6 inhibitors. The study reported a median progression-free survival (PFS) of 58 days.

| Clinical Trial Phase | Patient Population | Median Progression-Free Survival (PFS) |

| Phase 1 | Metastatic ER+ breast cancer, progressed on endocrine therapy and CDK4/6 inhibitors | 58 days |

Signaling Pathways

The binding of TTC-352 to ERα initiates a signaling cascade that culminates in apoptosis through the activation of the Unfolded Protein Response (UPR).

TTC-352 Induced Unfolded Protein Response and Apoptosis

Caption: TTC-352 binds to ERα, activating the UPR, leading to apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of TTC-352 on the proliferation of breast cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T47D)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

TTC-352 stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of TTC-352 (typically ranging from 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for UPR Markers

This protocol is used to detect the expression levels of key proteins in the UPR pathway following TTC-352 treatment.

Materials:

-

Breast cancer cells treated with TTC-352

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against UPR markers (e.g., p-PERK, p-eIF2α, ATF4, CHOP) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol measures the changes in mRNA levels of target genes involved in the UPR and apoptosis pathways.

Materials:

-

Breast cancer cells treated with TTC-352

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Primers for target genes (e.g., ATF4, CHOP, BIM) and a reference gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from treated cells using a suitable kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green or TaqMan chemistry with specific primers for the target and reference genes.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

TTC-352 is a promising therapeutic agent for endocrine-resistant ER+ breast cancer with a unique mechanism of action. Its ability to induce the unfolded protein response and subsequent apoptosis in cancer cells that have developed resistance to standard hormonal therapies provides a novel strategy to overcome this significant clinical challenge. Further clinical investigation is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this targeted therapy. This technical guide provides a comprehensive overview of the current knowledge on TTC-352, serving as a valuable resource for researchers and clinicians in the field of oncology drug development.

TTC-352: A Selective Estrogen Mimic for Endocrine-Resistant Breast Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

TTC-352 is an orally bioavailable, selective human estrogen receptor alpha (ERα) partial agonist (ShERPA) that has emerged as a promising therapeutic agent for the treatment of endocrine-resistant estrogen receptor-positive (ER+) breast cancer.[1][2][3][4][5][6][7] Developed to mimic the tumor-regressive effects of estradiol (E2) in hormone-independent breast cancer, TTC-352 is designed to circumvent the undesirable side effects associated with high-dose estrogen therapy.[8][9] This technical guide provides a comprehensive overview of the core scientific and clinical data available for TTC-352, including its mechanism of action, preclinical efficacy, and clinical pharmacology, tailored for an audience of researchers, scientists, and drug development professionals.

Mechanism of Action

TTC-352 functions as a selective estrogen mimic, exhibiting partial agonist activity on ERα.[2][3][4] Its unique benzothiophene scaffold is pivotal to its mechanism, allowing for specific interactions within the ligand-binding domain of ERα.[1][8][10]

Binding to Estrogen Receptor Alpha

Upon administration, TTC-352 binds to ERα located in the nucleus.[6] This binding is stabilized by a hydrogen bond between the benzothiophene scaffold of TTC-352 and the amino acid residue Glutamate 353 (Glu353) in the ERα ligand-binding domain. This interaction facilitates the "sealing" of the ligand-binding domain by promoting the interaction of Aspartate 351 (Asp351) with helix 12 (H12).[1][8][10] This agonist conformation leads to the recruitment of coactivators typically associated with E2, initiating a cascade of downstream signaling events.[1][10]

Induction of the Unfolded Protein Response and Apoptosis

A key antitumor mechanism of TTC-352 is the rapid induction of the Unfolded Protein Response (UPR), a cellular stress response triggered by an accumulation of misfolded proteins in the endoplasmic reticulum.[1][8] This hyperactivation of the UPR ultimately leads to apoptosis, or programmed cell death, in endocrine-resistant breast cancer cells.[1][8][10]

Extranuclear Translocation of ERα

Treatment with TTC-352 results in the translocation of ERα from the nucleus to extranuclear sites.[3][4][6] This nuclear export of ERα disrupts normal ER-mediated signaling pathways and contributes to the inhibition of tumor cell proliferation.[6]

Inhibition of the PKCα-FOXC2-p120catenin EMT Pathway

In tamoxifen-resistant breast cancer cells, which often overexpress protein kinase C alpha (PKCα), a novel epithelial-mesenchymal transition (EMT) signaling pathway involving FOXC2-mediated repression of p120catenin has been identified. TTC-352 has been shown to inhibit this pathway, thereby reducing the migratory and invasive potential of these resistant cancer cells.

Quantitative Data

The following tables summarize the available quantitative data for TTC-352 from preclinical and clinical studies.

Table 1: In Vitro Efficacy

| Cell Line | Assay Type | Endpoint | TTC-352 Concentration | Result | Citation |

| MCF-7:WS8 | qRT-PCR | TFF1 mRNA levels | 1 µM | Significant increase compared to vehicle control | [1] |

| MCF-7:WS8 | qRT-PCR | GREB1 mRNA levels | 1 µM | Significant increase compared to vehicle control | [1] |

| MCF-7:5C | qRT-PCR | TFF1 mRNA levels | 1 µM | Significant increase compared to vehicle control | [1] |

| MCF-7:5C | qRT-PCR | GREB1 mRNA levels | 1 µM | Significant increase compared to vehicle control | [1] |

| Multiple ER+ Breast Cancer Cell Lines | Cell Growth Assay | Inhibition of Growth | Not Specified | TTC-352 inhibits the growth of three ER+ breast cancer cell lines. | [3][4] |

Note: Specific IC50/EC50 values for cell viability were not available in the reviewed literature.

Table 2: Preclinical Xenograft Models

| Xenograft Model | Treatment | Outcome | Citation |

| Tamoxifen-Resistant T47D:A18/PKCα | TTC-352 | Induced tumor regression. | [2] |

| Tamoxifen-Resistant T47D:A18-TAM1 | TTC-352 | Induced tumor regression. | [2] |

Note: Specific percentages of tumor growth inhibition or regression were not detailed in the reviewed literature.

Table 3: Phase I Clinical Trial (NCT03201913) Data

| Parameter | Value | Details | Citation |

| Pharmacokinetics | |||

| Half-life (t½) | 7.6–14.3 hours | [11][12] | |

| Efficacy | |||

| Median Progression-Free Survival (PFS) | 58 days (95% CI = 28, 112) | In heavily pretreated patients with hormone-refractory breast cancer. | [11][12] |

| Best Response | Stable Disease | Observed in 6 out of 15 patients. | [6] |

| Safety | |||

| Maximum Tolerated Dose (MTD) | Not reached at tested doses | Five dose levels were evaluated. The 180 mg twice-daily dose is recommended for further testing. | [11][12] |

| Dose-Limiting Toxicity (DLT) | None observed | [11][12] | |

| Grade 3/4 Toxicities | Asymptomatic pulmonary embolism, diarrhea, aspartate transaminase elevation, myalgia, gamma-glutamyltransferase elevation | [11][12] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These represent standard procedures and may have been adapted by the original researchers.

Cell Viability Assay (Representative Protocol)

-

Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of TTC-352 or control compounds (e.g., vehicle, estradiol).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

ERE-Luciferase Reporter Assay (Representative Protocol)

-

Cell Transfection: Co-transfect breast cancer cells (e.g., MCF-7) in a 24-well plate with an estrogen response element (ERE)-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with TTC-352, estradiol (positive control), or vehicle.

-

Incubation: Incubate for an additional 24 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Immunoblotting for UPR Markers (Representative Protocol)

-

Cell Treatment and Lysis: Treat breast cancer cells with TTC-352 or controls for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR markers (e.g., p-PERK, p-eIF2α, ATF4, CHOP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Annexin V Staining for Apoptosis (Representative Protocol)

-

Cell Treatment and Harvesting: Treat cells with TTC-352 or controls. Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[13][14][15][16]

-

Incubation: Incubate in the dark at room temperature for 15 minutes.[13][14][15][16]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.[13][14][15][16]

Mass Spectrometry for ERα Coregulator Binding (Representative Protocol)

-

Nuclear Extract Preparation: Prepare nuclear extracts from breast cancer cells treated with TTC-352 or control compounds.

-

ERE-DNA Pulldown: Incubate the nuclear extracts with biotinylated DNA probes containing estrogen response elements (EREs) to capture ERα and its associated proteins.[1]

-

Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.

-

Sample Preparation: Reduce, alkylate, and digest the eluted proteins with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the proteins that co-purified with ERα using a proteomics software suite.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to TTC-352.

References

- 1. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. youtube.com [youtube.com]

- 5. ttconcology.com [ttconcology.com]

- 6. Facebook [cancer.gov]

- 7. HPN328, a Trispecific T Cell-Activating Protein Construct Targeting DLL3-Expressing Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ASCO – American Society of Clinical Oncology [asco.org]

- 10. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase 1 study of TTC-352 in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase 1 study of TTC-352 in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy. | Cancer Center [cancercenter.arizona.edu]

- 13. kumc.edu [kumc.edu]

- 14. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 16. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Foundational Research on ERα Partial Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Estrogen Receptor Alpha (ERα) partial agonists. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, a structured presentation of quantitative data, and visualizations of key biological pathways and experimental procedures.

Core Concepts in ERα Partial Agonism

Estrogen Receptor α (ERα) is a ligand-activated transcription factor that plays a crucial role in various physiological processes. ERα partial agonists are a class of ligands that bind to ERα and elicit a response that is intermediate between that of a full agonist (like estradiol) and a full antagonist (like fulvestrant). The unique activity of partial agonists stems from their ability to induce a specific conformation of the ERα protein, leading to differential recruitment of co-regulator proteins (co-activators and co-repressors) to the receptor-ligand complex. This results in tissue-specific and gene-specific regulation of transcription.

The mechanism of ERα partial agonism is intricately linked to the two transcriptional activation functions (AFs) of the receptor: the ligand-independent AF-1 in the N-terminal domain and the ligand-dependent AF-2 in the ligand-binding domain (LBD). The conformation of Helix 12 in the LBD is particularly critical; agonists stabilize an active conformation that facilitates co-activator binding to the AF-2 domain, while antagonists induce a conformation that blocks this interaction. Partial agonists induce a conformation that allows for a limited or altered set of co-regulator interactions, leading to a blended agonist/antagonist profile.

Key Signaling Pathways

ERα partial agonists modulate both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of the ERα-ligand complex to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. Partial agonists can lead to a unique pattern of gene expression compared to full agonists or antagonists.

ERα Genomic Signaling Pathway

Non-Genomic Signaling Pathways

ERα can also mediate rapid, non-genomic effects by associating with signaling molecules in the cytoplasm, such as Src, and activating downstream cascades like the MAPK/ERK and PI3K/AKT pathways. These pathways can, in turn, influence gene expression and cell proliferation.

ERα Non-Genomic Signaling Pathways

Quantitative Data Presentation

The following tables summarize the quantitative data for representative ERα partial agonists, including their binding affinity, potency, and efficacy in various assays.

Table 1: ERα Binding Affinity of Partial Agonists

| Compound | Assay Type | IC50 (nM) | Ki (nM) | Relative Binding Affinity (RBA, %) | Reference |

| Estradiol (E2) | Competitive Binding | 1.5 | 0.1 | 100 | [1] |

| Tamoxifen | Competitive Binding | 2.5 | 0.2 | 60 | [1] |

| Raloxifene | Competitive Binding | 3.0 | 0.25 | 50 | [1] |

| Genistein | Competitive Binding | 50 | 4.2 | 3 | [2] |

| ShERPA 30a | Fluorescence Polarization | - | - | 123 (vs Raloxifene) | [3] |

Table 2: Potency and Efficacy of ERα Partial Agonists in ERE-Luciferase Reporter Assay (MCF-7 cells)

| Compound | EC50 (nM) | Emax (% of E2) | Reference |

| Estradiol (E2) | 0.1 | 100 | [3] |

| Tamoxifen | 10 | 20-40 | [3] |

| Raloxifene | 15 | <10 | [3] |

| Genistein | 5 | 80-100 | [2] |

| ShERPA 14a | 2.6 | ~100 | [3] |

| ShERPA 30a | 0.8 | 50.6 | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of ERα partial agonists are provided below.

ERα Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for ERα by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-Estradiol) for binding to the receptor.

Competitive Binding Assay Workflow

Protocol:

-

Preparation of ERα Source: Prepare cytosol from rat uteri or use purified recombinant ERα.

-

Assay Setup: In assay tubes, combine the ERα preparation, a fixed concentration of [3H]-Estradiol, and varying concentrations of the test compound or unlabeled estradiol (for standard curve).

-

Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Add a slurry of hydroxylapatite to each tube, incubate, and then centrifuge to pellet the hydroxylapatite with the bound receptor-ligand complex.

-

Washing: Wash the pellet to remove unbound radioligand.

-

Quantification: Resuspend the pellet in ethanol and transfer to a scintillation vial with scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

ERE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate ERα-mediated transcription from an ERE-containing promoter linked to a luciferase reporter gene.

ERE-Luciferase Assay Workflow

Protocol:

-

Cell Culture and Transfection: Culture ERα-positive cells (e.g., MCF-7) and transfect them with a plasmid containing an ERE-driven luciferase reporter gene. A co-transfection with a control plasmid (e.g., Renilla luciferase) is often performed for normalization.

-

Compound Treatment: After transfection, treat the cells with various concentrations of the test compound, a full agonist (e.g., estradiol) as a positive control, and a vehicle control.

-

Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Add luciferase assay reagent containing the substrate (luciferin) to the cell lysates and measure the resulting luminescence using a luminometer. If a dual-luciferase system is used, subsequently add the substrate for the normalization reporter.

-

Data Analysis: Normalize the firefly luciferase activity to the control reporter activity. Plot the normalized luciferase activity against the logarithm of the compound concentration. Determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response) from the dose-response curve.

ERα Co-regulator Recruitment Assay

This assay measures the ability of a ligand to promote or inhibit the interaction between ERα and specific co-regulator peptides. A common format is a fluorescence resonance energy transfer (FRET)-based assay.

Co-regulator Recruitment Assay Workflow

Protocol:

-

Reagent Preparation: Use purified, tagged ERα LBD (e.g., GST-ERα-LBD), a fluorescently labeled peptide corresponding to the nuclear receptor interaction domain of a co-regulator (e.g., SRC-1), and a FRET donor-labeled antibody that binds to the ERα tag (e.g., Europium-labeled anti-GST antibody).

-

Assay Setup: In a microplate, combine the ERα-LBD, the labeled co-regulator peptide, the labeled antibody, and various concentrations of the test compound.

-

Incubation: Incubate the mixture at room temperature to allow for binding to reach equilibrium.

-

FRET Measurement: Excite the FRET donor and measure the emission from the FRET acceptor. An increased FRET signal indicates recruitment of the co-regulator peptide to the ERα-LBD.

-

Data Analysis: For agonists, plot the FRET signal against the logarithm of the compound concentration to determine the EC50 for co-regulator recruitment. For antagonists, the assay is performed in the presence of a fixed concentration of an agonist, and the IC50 for the inhibition of agonist-induced recruitment is determined.

This technical guide provides a foundational understanding of ERα partial agonists, their mechanisms of action, and the experimental approaches used for their characterization. The provided data and protocols should serve as a valuable resource for the design and interpretation of studies in this important area of drug discovery and development.

References

- 1. Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective human Estrogen Receptor Partial Agonists (ShERPAs) for Tamoxifen-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

TTC-352 In Vitro Cell Viability Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTC-352 is a novel, orally bioavailable selective human estrogen receptor (ERα) partial agonist (ShERPA) under investigation for the treatment of endocrine-resistant ER-positive breast cancer.[1][2] Unlike traditional endocrine therapies, TTC-352 exhibits a unique mechanism of action. It binds to ERα, leading to its translocation from the nucleus, which in turn disrupts normal ER-mediated signaling and inhibits tumor cell proliferation.[2] A key feature of its anti-cancer activity is the rapid induction of the unfolded protein response (UPR) and subsequent apoptosis in breast cancer cells.[3][4] Furthermore, TTC-352 has been shown to inhibit a novel epithelial-mesenchymal transition (EMT) pathway, potentially reducing the migratory and invasive capabilities of tamoxifen-resistant breast cancer cells.[5]

These application notes provide a detailed protocol for assessing the in vitro cell viability of breast cancer cell lines upon treatment with TTC-352, based on established methodologies.

Principle of the Assay

The recommended method for determining cell viability following TTC-352 treatment is a DNA quantitation assay. This method relies on the principle that the total amount of DNA in a well is directly proportional to the number of cells. A fluorescent dye, such as Hoechst 33258, is used, which specifically binds to the minor groove of DNA. Upon binding, the fluorescence of the dye increases significantly. This fluorescence can be measured using a fluorometer, and the intensity is used to calculate the number of viable cells. This method is a reliable and sensitive indicator of cell proliferation and cytotoxicity.

Data Presentation

The following table summarizes the effects of TTC-352 on the viability of various ER-positive breast cancer cell lines, including those that are endocrine-sensitive and -resistant.

| Cell Line | ER Status | Endocrine Sensitivity | Effect of TTC-352 on Cell Viability |

| MCF-7:WS8 | Positive | Estrogen-dependent | Full agonist action, similar to Estradiol (E₂)[3] |

| T47D:A18 | Positive | Estrogen-dependent | Full agonist action, similar to E₂[3] |

| BT-474 | Positive | Estrogen-dependent, HER2-positive | Full agonist action, similar to E₂[3] |

| ZR-75-1 | Positive | Estrogen-dependent | Full agonist action, similar to E₂[3] |

| MCF-7:PF | Positive | Endocrine-resistant | Full agonist action, similar to E₂[3] |

| MCF-7:5C | Positive | Estrogen-independent, Endocrine-resistant | Full agonist action, similar to E₂[3] |

| MCF-7:2A | Positive | Endocrine-sensitive, Estrogen-independent | Full agonist action, similar to E₂[3] |

| MCF-7:RAL | Positive | Endocrine-resistant, Estrogen-independent | Full agonist action, similar to E₂[3] |

Note: While the provided literature confirms the inhibitory effect of TTC-352 on the growth of tamoxifen-resistant ER+ breast cancer cell cultures in 3D models, specific IC50 values from 2D cell viability assays are not detailed in the referenced abstracts.[1] The term "full agonist action" in this context refers to the compound's ability to mimic the effects of estradiol in these specific assays.[3]

Experimental Protocols

Cell Culture

-

Culture ER-positive breast cancer cell lines (e.g., MCF-7, T47D) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

For experiments, ensure cells are in the logarithmic growth phase.

TTC-352 Preparation

-

Prepare a stock solution of TTC-352 in a suitable solvent, such as DMSO.

-

Further dilute the stock solution in the complete cell culture medium to achieve the desired final concentrations for the assay. A serial dilution is recommended to determine a dose-response curve.

Cell Viability Assay Protocol (DNA Fluorescence Quantitation)

This protocol is based on the use of a DNA quantitation kit, such as the Bio-Rad Fluorescent DNA Quantitation Kit.

Materials:

-

ER-positive breast cancer cells

-

96-well clear-bottom black plates

-

Complete cell culture medium

-

TTC-352 stock solution

-

DNA quantitation kit (e.g., Bio-Rad Fluorescent DNA Quantitation Kit containing Hoechst 33258 dye and calf thymus DNA standard)

-

Phosphate-buffered saline (PBS)

-

Fluorometer with excitation at ~360 nm and emission at ~460 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow cells to attach.

-

-

Treatment:

-